3-Fluoro-4-(morpholinomethyl)benzaldehyde
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Overview
Description
3-Fluoro-4-(morpholinomethyl)benzaldehyde is an organic compound with the molecular formula C12H14FNO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a morpholinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(morpholinomethyl)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with morpholine in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of boron reagents and palladium catalysts under mild conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(morpholinomethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 3-Fluoro-4-(morpholinomethyl)benzoic acid.
Reduction: 3-Fluoro-4-(morpholinomethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(morpholinomethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(morpholinomethyl)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The morpholinomethyl group can enhance the compound’s solubility and binding affinity, making it a useful probe in various studies .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of the antibiotic drug linezolid.
3-Fluoro-4-(N-morpholinomethyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
3-Fluoro-4-(morpholinomethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties
Properties
IUPAC Name |
3-fluoro-4-(morpholin-4-ylmethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-12-7-10(9-15)1-2-11(12)8-14-3-5-16-6-4-14/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXFLDNAXFLDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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